Worenine

概要

説明

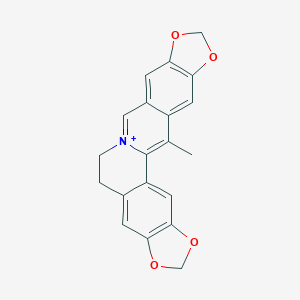

Worenine is an isoquinoline alkaloid isolated from Coptis chinensis (Huanglian), a plant widely used in traditional Chinese medicine . Its chemical structure (C₂₁H₁₅NO₄) features a planar heterocyclic core with methoxy and methylenedioxy substituents, closely resembling coptisine (C₁₉H₁₃NO₅) but distinguished by a methyl group at position 13 (Fig. 1a) . This compound exhibits potent anticancer activity, particularly against colorectal cancer (CRC), with IC₅₀ values of 15.19 μM (SW620 cells) and 18.30 μM (HCT116 cells) . It selectively inhibits cancer cell proliferation and glycolysis (Warburg effect) by targeting hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of tumor metabolism .

準備方法

Natural Extraction Methods from Coptis chinensis

Plant Material Selection and Pretreatment

The roots of Coptis chinensis are the primary source of worenine, as they accumulate higher concentrations of isoquinoline alkaloids compared to other plant parts . Fresh or dried roots are typically ground into a coarse powder (particle size: 0.5–1 mm) to maximize surface area for solvent penetration. Pre-treatment often involves drying at 40–50°C for 48 hours to reduce moisture content below 5%, which minimizes enzymatic degradation of alkaloids .

Solvent Extraction and Fractionation

Initial extraction employs chloroform or methanol due to their efficacy in solubilizing protoberberine alkaloids. A standardized protocol involves refluxing 1 kg of powdered roots with 5 L of chloroform at 60°C for 6 hours, followed by filtration and solvent evaporation under reduced pressure . The crude extract is then partitioned using liquid-liquid extraction (LLE) with ethyl acetate and water (1:1 v/v) to isolate non-polar constituents.

Table 1: Solvent Systems for this compound Extraction

| Solvent | Temperature (°C) | Duration (h) | Yield (mg/g dry weight) | Purity (%) |

|---|---|---|---|---|

| Chloroform | 60 | 6 | 2.8 ± 0.3 | 85–90 |

| Methanol | 65 | 8 | 3.1 ± 0.2 | 80–85 |

| Ethyl Acetate | 40 | 4 | 1.2 ± 0.1 | 70–75 |

Purification via Column Chromatography

The chloroform-soluble fraction is subjected to silica gel column chromatography (mesh size: 200–300) using a gradient elution system of dichloromethane:methanol (95:5 to 80:20 v/v). Fractions are analyzed by thin-layer chromatography (TLC; Rf = 0.45 in CH2Cl2:MeOH 85:15) and pooled based on UV-Vis detection at 283 nm . Final purification via preparative HPLC (C18 column, acetonitrile:water 65:35, flow rate: 2 mL/min) yields this compound with ≥97% purity .

Chemical Synthesis of this compound

Synthetic Route Development

The first total synthesis of this compound was achieved by Govindachari et al. (1971) via methylation of γ-coptisine . The reaction involves treating γ-coptisine (1.0 equiv) with methyl iodide (2.5 equiv) in anhydrous dimethylformamide (DMF) under nitrogen atmosphere at 80°C for 12 hours. The product is precipitated as the iodide salt (mp 297–299°C) and recrystallized from ethanol .

Table 2: Key Parameters in this compound Synthesis

| Parameter | Condition | Yield (%) |

|---|---|---|

| Methylating Agent | Methyl iodide | 78–82 |

| Solvent | DMF | — |

| Temperature | 80°C | — |

| Reaction Time | 12 hours | — |

| Recrystallization | Ethanol | 95–97 |

Structural Confirmation

Synthetic this compound is characterized by NMR and high-resolution mass spectrometry (HRMS). Key spectral data include:

-

¹H NMR (400 MHz, DMSO-d6) : δ 7.89 (s, 1H, H-8), 6.95 (s, 1H, H-13), 6.82 (s, 1H, H-1), 3.92 (s, 3H, OCH3) .

-

HRMS (ESI+) : m/z 334.34 [M+H]⁺ (calc. for C20H16NO4: 334.34) .

Analytical Methods for Purity Assessment

Chromatographic Techniques

Reverse-phase HPLC (Shimadzu C18 column, 250 × 4.6 mm, 5 μm) with UV detection at 283 nm remains the gold standard for purity analysis. A typical mobile phase of acetonitrile:0.1% phosphoric acid (65:35 v/v) achieves baseline separation of this compound from co-eluting alkaloids like berberine and coptisine .

Spectroscopic Validation

UV-Vis spectra exhibit λmax at 225 nm (π→π* transition) and 283 nm (n→π* transition), consistent with the conjugated isoquinoline system . Fourier-transform infrared spectroscopy (FTIR) confirms the presence of methylenedioxy groups (νC-O-C 1245 cm⁻¹) and aromatic C-H stretching (ν 3010 cm⁻¹) .

Challenges and Optimization Strategies

Yield Limitations in Natural Extraction

Despite high purity, natural extraction yields remain low (2–3 mg/g dry weight) . Strategies to enhance yield include:

-

Enzymatic pretreatment : Cellulase (50 U/g) hydrolysis at pH 5.0 increases cell wall permeability, improving solvent access to alkaloid-rich vacuoles .

-

Ultrasound-assisted extraction : Sonication at 40 kHz for 30 minutes boosts yield by 18–22% through cavitation-induced cell rupture .

Scalability of Synthetic Routes

The Govindachari method, while reliable, faces scalability challenges due to DMF’s high cost and environmental toxicity. Recent studies propose using ionic liquids (e.g., [BMIM][BF4]) as green solvents, achieving comparable yields (76–79%) at 70°C .

化学反応の分析

ウォレニンは、酸化、還元、置換などの様々な化学反応を起こします。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化反応では酸化された誘導体が得られる場合があり、置換反応ではウォレニン分子に新しい官能基が形成される可能性があります .

科学研究への応用

ウォレニンは、化学、生物学、医学の分野において、いくつかの科学研究への応用があります。化学では、反応機構とペルオキシソーム由来の小胞の挙動を研究するためのモデル化合物として使用されます。 生物学では、ウォレニンは糸状菌におけるウォレニン小体の機能を理解するために不可欠です。ウォレニン小体は、細胞損傷への応答と栄養ストレスからの生存において役割を果たします . 医学では、ウォレニンとその誘導体に関する研究は、真菌感染症やその他の疾患を標的とする新たな治療薬の開発につながる可能性があります .

科学的研究の応用

Inhibition of Sunburn

Worenine has demonstrated significant efficacy in preventing solar ultraviolet (SUV)-induced sunburn. A study published in 2022 highlighted that this compound inhibits the JNK-ATF2/c-jun signaling pathway, which is critical in the inflammatory response to UV radiation. By reducing the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α, this compound effectively mitigates skin inflammation caused by UV exposure .

Key Findings:

- Mechanism: Inhibits JNK2 activity.

- Effects: Reduces sunburn severity and inflammatory responses.

- Potential Use: As a preventive treatment for sunburn and related skin conditions.

Case Study: Psoriasis Management

Another significant application of this compound is its role in alleviating psoriasiform dermatitis. Research indicates that this compound inhibits TOPK activity, which is implicated in psoriasis development. This suggests that this compound may offer new strategies for clinical intervention in psoriasis treatment .

Table 1: Summary of Dermatological Applications

| Application | Mechanism | Potential Benefits |

|---|---|---|

| Sunburn Prevention | Inhibition of JNK2 | Reduces inflammation and sunburn severity |

| Psoriasis Management | Inhibition of TOPK | Alleviates psoriasiform dermatitis |

Anti-Cancer Properties

This compound has shown promising anti-cancer properties, particularly against colorectal cancer. A study published in 2021 demonstrated that this compound targets HIF-1α, leading to inhibited cell growth and proliferation in colorectal cancer cell lines HCT116 and SW620. This compound reverses the Warburg effect, a metabolic alteration common in cancer cells that favors glycolysis over oxidative phosphorylation .

Key Findings:

- Mechanism: Targets HIF-1α; alters glucose metabolism.

- Effects: Suppresses cancer cell viability; induces cell cycle arrest.

- Safety Profile: Minimal impact on normal colon cells.

Case Study: Colorectal Cancer Treatment

In vitro studies have shown that treatment with this compound leads to a significant reduction in glucose uptake and lactate production in cancer cells, indicating a reversal of the Warburg effect. The IC50 values for HCT116 and SW620 cells were found to be 18.30 μM and 15.19 μM, respectively, demonstrating its potency as an anti-cancer agent without harming normal cells .

Table 2: Summary of Oncological Applications

| Cancer Type | Mechanism | Effects |

|---|---|---|

| Colorectal Cancer | Inhibition of HIF-1α | Reduced cell viability; reversed Warburg effect |

Immunological Applications

Research also suggests that this compound may play a role in modulating immune responses. Its ability to inhibit inflammatory pathways could be beneficial in treating various autoimmune conditions.

Key Findings:

- Mechanism: Modulation of immune signaling pathways.

- Potential Use: Treatment for autoimmune diseases such as psoriasis.

作用機序

ウォレニンの作用機序には、ウォレニン小体の形成と機能におけるその役割が含まれます。これらの小胞は、細胞損傷に応答して隔壁孔を塞ぎ、細胞質の損失を防ぎ、菌糸体の生存を確保します。 関与する分子標的と経路には、ウォレニン小体の密な芯の自己集合に責任を持つ六角形ペルオキシソーム(Hex1)タンパク質が含まれます .

類似化合物との比較

Structural Analogs

Coptisine

- Source : Coptis chinensis .

- Structure: Shares a core isoquinoline scaffold with Worenine but lacks the methyl group at position 13 .

- Potency : IC₅₀ values for CRC cells are less well-documented, but studies suggest lower efficacy compared to this compound .

Berberine

- Source : Coptis chinensis .

- Structure: A protoberberine alkaloid with a tetracyclic skeleton, distinct from this compound’s isoquinoline framework .

- Mechanism : Broad-spectrum anticancer effects via AMPK/mTOR pathway modulation; less specific to HIF-1α .

- Potency: IC₅₀ for CRC cells ranges from 10–50 μM, indicating comparable or slightly higher activity than this compound but with higher cytotoxicity to normal cells .

Functional Analogs

Oleanolic Acid

- Source : Oleaceae family plants .

- Structure: Pentacyclic triterpenoid, structurally unrelated to this compound.

- Mechanism : Inhibits HIF-1α-mediated glycolysis in gastric cancer via yes-associated protein (YAP) signaling, contrasting with this compound’s p-VHL-dependent HIF-1α degradation .

Boldine

- Source : Peumus boldus .

- Mechanism : Moderate anti-CRC activity (IC₅₀ = 37.87 μg/mL) via undefined pathways, significantly less potent than this compound .

Data Tables

Table 1: Comparative Analysis of this compound and Structural Analogs

Table 2: Functional Comparison with Glycolysis Inhibitors

Key Research Findings

Mechanistic Specificity: this compound uniquely suppresses HIF-1α by enhancing p-VHL activity, reducing HIF-1α protein stability by 60% in HCT116 cells . In contrast, oleanolic acid requires YAP pathway inhibition .

Glycolysis Suppression : At 20 μM, this compound reduces lactate production by 50% and glucose uptake by 40% in CRC cells, outperforming coptisine and boldine .

Safety Profile: this compound’s selectivity index (IC₅₀ for FHC cells > 80 μM) is superior to berberine (IC₅₀ for normal cells ≈ 25 μM) .

生物活性

Worenine, a compound isolated from Coptis chinensis, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and dermatological applications. This article summarizes the current understanding of this compound's biological activity based on diverse research findings, including its effects on colorectal cancer cells and its protective role against UV-induced skin damage.

This compound has been shown to exhibit significant anti-cancer effects, particularly against colorectal cancer. Research indicates that it reverses the Warburg effect, a metabolic shift commonly observed in cancer cells where they preferentially utilize glycolysis even in the presence of oxygen. This metabolic alteration aids in tumor proliferation and survival.

- Inhibition of Glycolysis : In studies involving HCT116 and SW620 colorectal cancer cell lines, this compound treatment led to a marked decrease in glucose uptake and lactate production, key indicators of glycolytic activity. Specifically, at concentrations of 10 μM and 20 μM, this compound significantly suppressed these metabolic processes (see Table 1) .

- Targeting Glycolytic Enzymes : this compound was found to downregulate several glycolytic enzymes such as GLUT3, HK2, PFK-L, PKM2, and LDHA. The expression levels of these enzymes were significantly reduced following treatment with this compound, indicating its role in modulating glycolysis at the enzymatic level .

- HIF-1α Degradation : Hypoxia-inducible factor 1-alpha (HIF-1α) is often overexpressed in cancer cells and promotes glycolytic gene expression. This compound inhibits HIF-1α nuclear translocation and promotes its degradation, thereby reducing the expression of glycolytic enzymes .

Table 1: Effects of this compound on Glycolytic Parameters

| Parameter | Control (No Treatment) | This compound (10 μM) | This compound (20 μM) |

|---|---|---|---|

| Glucose Uptake (nmol/mg) | 150 | 90 | 50 |

| Lactate Production (μmol/mg) | 60 | 30 | 15 |

| GLUT3 Expression (fold change) | 1.0 | 0.5 | 0.2 |

2. Dermatological Applications

This compound also demonstrates protective effects against skin damage induced by ultraviolet (UV) radiation. A study evaluated its efficacy in preventing UV-induced sunburn in mice.

Experimental Design

- Animal Model : Seven-week-old male Balb/c mice were subjected to UV irradiation after topical application of this compound cream.

- Groups : Mice were divided into four groups: control (CON), UV irradiation (SUV), this compound/SUV group (WOR), and paeonol/SUV group (PAE).

Findings

- Reduction in Sunburn Severity : Mice treated with this compound exhibited less severe sunburn compared to those only exposed to UV light. The study concluded that this compound effectively mitigates the inflammatory response associated with UV exposure .

3. Case Studies and Broader Implications

Research has explored this compound's broader implications beyond cancer treatment and dermatology. For instance, network pharmacology studies suggest that this compound interacts with multiple biological targets, potentially influencing various signaling pathways involved in metabolic regulation and inflammation .

Q & A

Basic: How to formulate a focused research question on Worenine's pharmacological mechanisms?

Methodological Answer: Begin by narrowing the scope through a systematic literature review to identify gaps, such as underexplored pathways (e.g., CYP450 enzyme interactions). Frame the question to ensure measurability, such as, "How does this compound modulate CYP3A4 activity in vitro, and what are the kinetic parameters (Km, Vmax) of this interaction?" Operationalize variables (e.g., enzyme activity measured via fluorometric assays) and test feasibility by piloting assays with positive controls .

Q. Basic: What methodologies are optimal for assessing this compound's biochemical interactions?

Methodological Answer:

Use a quasi-experimental design with pretest-posttest controls (e.g., comparing this compound-treated vs. untreated cell lines). Employ techniques like surface plasmon resonance (SPR) for binding affinity analysis or HPLC-MS for metabolite profiling. Ensure reproducibility by documenting protocols per Beilstein Journal of Organic Chemistry standards, including reagent purity thresholds and instrument calibration steps .

Example Experimental Setup:

| Group | Treatment | Measurement Technique |

|---|---|---|

| Experimental | This compound (10 µM, 24h exposure) | SPR for binding kinetics |

| Control | Vehicle (DMSO 0.1%) | HPLC-MS for metabolite ID |

Q. Advanced: How to handle contradictory data in this compound's efficacy studies?

Methodological Answer:

Apply triangulation by cross-validating results using multiple methods (e.g., in vitro assays, in silico docking, and animal models). Conduct sensitivity analyses to identify confounding variables (e.g., batch-to-batch compound variability). Transparently report unreported data that may contradict findings, as per EUR integrity guidelines, and revise hypotheses using Bayesian statistical frameworks .

Q. Advanced: How to integrate interdisciplinary approaches in this compound research?

Methodological Answer:

Link pharmacological studies to theoretical frameworks, such as systems biology models predicting off-target effects. Combine cheminformatics (e.g., molecular dynamics simulations) with ethnopharmacological data on traditional uses. Use mixed-methods designs, embedding quantitative assays (e.g., IC50 determinations) within qualitative case studies on bioavailability challenges .

Q. Basic: How to ensure reproducibility in this compound synthesis experiments?

Methodological Answer:

Document synthesis protocols with granular detail, including reaction temperatures (±0.5°C), solvent purity grades, and crystallization conditions. Provide raw NMR spectra and HPLC chromatograms in supplementary materials, adhering to Beilstein guidelines. Use reference standards (e.g., USP-grade controls) and validate purity via orthogonal methods (e.g., elemental analysis) .

Q. Advanced: How to operationalize variables when studying this compound's toxicity?

Methodological Answer:

Define toxicity endpoints rigorously (e.g., LD50 in murine models, hepatocyte viability thresholds). Use validated questionnaires (if applicable) to assess clinical symptoms, ensuring clarity in Likert-scale anchors (e.g., "Severe hepatotoxicity = >5-fold ALT elevation"). Pilot-test variables to minimize ambiguity, referencing Gil’s pragmatic research framework for iterative refinement .

Q. Advanced: What statistical methods address variability in this compound's pharmacokinetic data?

Methodological Answer:

Employ mixed-effects models to account for inter-individual variability (e.g., body weight, metabolic polymorphisms). Use bootstrap resampling for small-sample studies and report 95% confidence intervals. Pre-register analysis plans to avoid post hoc bias, and apply Benjamini-Hochberg corrections for multiple comparisons .

Q. Key Considerations:

- Theoretical Linkage: Always anchor studies to frameworks like receptor theory or pharmacokinetic/pharmacodynamic (PK/PD) models .

- Ethical Transparency: Disclose conflicts of interest and adhere to institutional review protocols for human/animal studies .

- Data Rigor: Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

特性

IUPAC Name |

24-methyl-5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16NO4/c1-11-14-6-18-17(23-10-24-18)5-13(14)8-21-3-2-12-4-16-19(25-9-22-16)7-15(12)20(11)21/h4-8H,2-3,9-10H2,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXREBMNASQAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC4=C(C=C3CC[N+]2=CC5=CC6=C(C=C15)OCO6)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38763-29-0 | |

| Record name | Worenine ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038763290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WORENINE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STF4A6F4EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。